molecular formula C9H13NO B8810686 2-Amino-4-propylphenol CAS No. 55296-63-4

2-Amino-4-propylphenol

Cat. No. B8810686
Key on ui cas rn: 55296-63-4
M. Wt: 151.21 g/mol
InChI Key: VXTJVMWIVSZHNI-UHFFFAOYSA-N
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Patent
US08242133B2

Procedure details

A mixture of 1.2 g of 2-amino-4-propylphenol, 0.98 g of isonicotinic acid and 32.8 g of polyphosphoric acid was stirred while heating at 190° C. for five hours. The mixture was cooled to room temperature and then poured into an ice-cooled aqueous solution of sodium hydroxide, followed by extraction with ethyl acetate three times. The combined organic layers were washed with water and a saturated sodium chloride solution, and dried over magnesium sulfate. Activated carbon was added thereto, which was filtered through Celite™. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.72 g of 5-propyl-2-(pyridin-4-yl)-benzoxazole (hereinafter, referred to as “active compound 1”).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
32.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[CH:5]=[CH:4][C:3]=1[OH:11].[C:12](O)(=O)[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.[OH-].[Na+]>>[CH2:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:12]([C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)=[N:1][C:2]=2[CH:7]=1)[CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)CCC)O
Name
Quantity
0.98 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
polyphosphoric acid
Quantity
32.8 g
Type
reactant
Smiles
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate three times
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, and dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
Activated carbon was added
FILTRATION
Type
FILTRATION
Details
which was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C=CC2=C(N=C(O2)C2=CC=NC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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